N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
Overview
Description
N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.06742811 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications of Related Compounds
Catalytic Hydrogenation for Green Synthesis : The research on N-(3-Amino-4-methoxyphenyl)acetamide by Zhang Qun-feng (2008) demonstrates the importance of catalytic hydrogenation in the green synthesis of chemical intermediates. While not directly related to your compound, this research underscores the relevance of catalytic processes in creating environmentally friendly pathways for synthesizing complex organic molecules, which could include compounds similar to the one you're interested in.
Chemoselective Acetylation Using Immobilized Lipase : A study on the chemoselective acetylation of 2-Aminophenol to N-(2-Hydroxyphenyl)acetamide, by Deepali B Magadum and G. Yadav (2018), explores enzyme-catalyzed reactions for synthesizing intermediates for antimalarial drugs. This approach highlights the utility of biocatalysis in pharmaceutical synthesis, which could be relevant for synthesizing or modifying compounds like "N-(3-hydroxyphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide".
Synthesis and Pharmacological Evaluation of Novel Derivatives : The work by M. Faheem (2018) on the computational and pharmacological evaluation of novel heterocyclic derivatives for potential toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions offers insight into the process of evaluating new compounds for therapeutic applications. Though not directly about the compound , this research illustrates the comprehensive evaluation process that similar compounds might undergo to determine their applicability in medical science.
Microstructural Analysis of Copolymers : Research by A. Gallardo and J. S. Román (1994) on the microstructural analysis of copolymers including methacrylic derivatives could provide a foundational understanding of how similar chemical compounds might interact in polymeric matrices, potentially informing the development of new materials or drug delivery systems that could include "this compound".
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-13-4-1-3-11(7-13)17-16(20)10-21-9-12-8-14(22-18-12)15-5-2-6-23-15/h1-8,19H,9-10H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOACXFXQIYJJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)COCC2=NOC(=C2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.